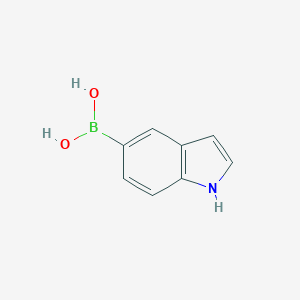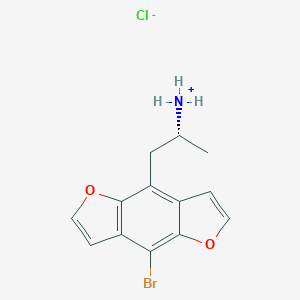
4-Chloro-8-methoxy-2-methylquinazoline
説明
4-Chloro-8-methoxy-2-methylquinazoline is a chemical compound with the molecular formula C10H9ClN2O and a molecular weight of 208.64 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 4-Chloro-8-methoxy-2-methylquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 of the structure . This core is substituted at position 4 with a chlorine atom, at position 8 with a methoxy group, and at position 2 with a methyl group .Physical And Chemical Properties Analysis
4-Chloro-8-methoxy-2-methylquinazoline is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found .科学的研究の応用
Anticancer Potential and Blood Brain Barrier Penetration
4-Chloro-8-methoxy-2-methylquinazoline and its derivatives have been studied for their potential in cancer treatment. Research has shown that certain derivatives of this compound, like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, are potent apoptosis inducers, suggesting their efficacy as anticancer agents. Notably, these compounds have demonstrated high blood-brain barrier penetration, which is a significant advantage in treating brain tumors (Sirisoma et al., 2009).
Tubulin Polymerization Inhibition
Certain derivatives have been identified as novel classes of tubulin-polymerization inhibitors. These compounds, like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have displayed high in vitro cytotoxic activity and substantial inhibition of colchicine binding, leading to cell cycle arrest and disrupted microtubule formation in cancer cells (Wang et al., 2014).
Structural Studies and Hydrogen Bonding
In the realm of crystallography, studies have focused on the structural aspects of quinazoline derivatives. For instance, research on bis(4-methoxy-3,4-dihydroquinazolin-1-ium) chloranilate revealed insights into hydrogen bonding and aggregate formation, which are crucial for understanding the compound's chemical behavior (Gotoh & Ishida, 2013).
Tubulin-Binding Tumor-Vascular Disrupting Agents
A novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs) based on 4-Chloro-8-methoxy-2-methylquinazoline derivatives has been identified. These agents target established blood vessels in tumors, inhibiting tumor cell proliferation and inducing apoptosis (Cui et al., 2017).
Synthesis and Modification Techniques
The synthesis and modification of 4-Chloro-8-methoxy-2-methylquinazoline have been explored to enhance its properties and potential applications. Techniques include various substitutions and modifications, aiming to develop more effective compounds for specific applications like antitumor activities (Zhao et al., 2017).
Molecular Docking and Antimicrobial Activities
Research has also been conducted on molecular docking and antimicrobial activities. For example, studies on N'-((2-Chloro-6-methoxy quinolin-3-yl)methylidene)-substituted benzohydrazide have demonstrated its potential in antibacterial and analgesic effects, providing a basis for developing new pharmaceuticals (Shaikh, 2013).
Safety and Hazards
特性
IUPAC Name |
4-chloro-8-methoxy-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-12-9-7(10(11)13-6)4-3-5-8(9)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOQXCVZNXOFMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444719 | |
| Record name | 4-chloro-8-methoxy-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154288-17-2 | |
| Record name | 4-chloro-8-methoxy-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



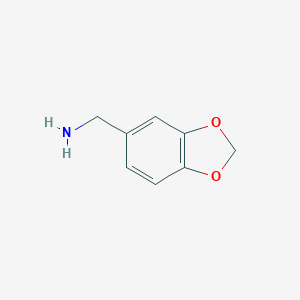
![2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B131079.png)
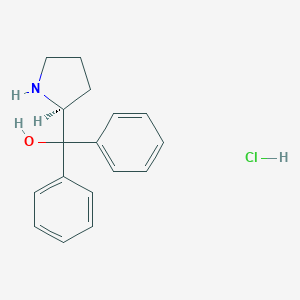
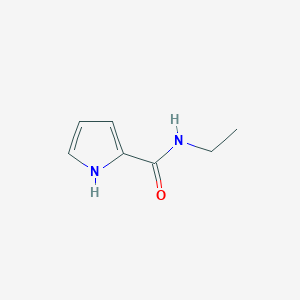
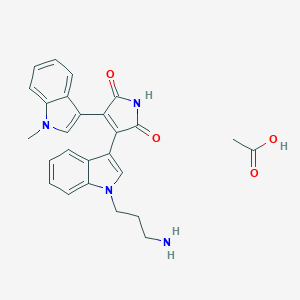
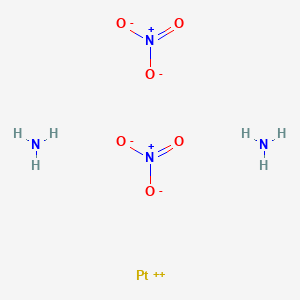
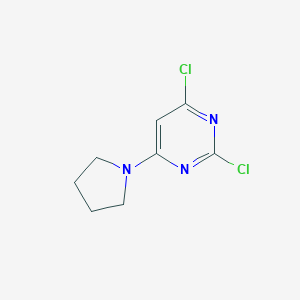


![Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate](/img/structure/B131100.png)
![S-[2-(N7-Guanyl)ethyl]glutathione](/img/structure/B131103.png)
